molecular formula C26H35N5O2 B2853127 N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 921901-39-5

N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2853127
CAS No.: 921901-39-5
M. Wt: 449.599
InChI Key: OYUWEDXKPYYURA-UHFFFAOYSA-N
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Description

N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound provided for research and development purposes. This molecule features a complex structure that incorporates several pharmacologically significant motifs, including a 1,2,3,4-tetrahydroquinoline scaffold, a piperazine ring, and an ethanediamide (oxalamide) linker . The structural framework suggests potential for investigation in medicinal chemistry, particularly as a ligand for various biological targets. Compounds with tetrahydroquinoline and piperazine subunits are frequently explored in neuroscience and oncology research for their interactions with enzyme and receptor systems. The specific placement of the benzyl group and the 4-methylpiperazine moiety may allow researchers to fine-tune the molecule's properties and selectivity. This product is intended for laboratory analysis and in-vitro studies only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-benzyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O2/c1-29-13-15-31(16-14-29)24(22-10-11-23-21(17-22)9-6-12-30(23)2)19-28-26(33)25(32)27-18-20-7-4-3-5-8-20/h3-5,7-8,10-11,17,24H,6,9,12-16,18-19H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUWEDXKPYYURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Below is an analysis based on the available evidence and analogous chemical classes:

Structural Comparison with Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives are well-documented in drug discovery due to their rigid, aromatic-amine frameworks. For example:

  • 1-Methyl-1,2,3,4-tetrahydroquinoline is a scaffold in serotonin receptor modulators . The addition of a piperazine group (as in the target compound) may enhance solubility or receptor-binding kinetics.
  • Synthetic Challenges : Crystallographic refinement tools like SHELXL (a component of the SHELX system) are critical for resolving complex structures, such as those with multiple stereocenters or fused rings .

Functional Comparison with Piperazine-Containing Compounds

Piperazine derivatives are common in pharmaceuticals (e.g., antipsychotics, antifungals). The 4-methylpiperazin-1-yl group in the target compound may contribute to:

  • Improved blood-brain barrier penetration.
  • Enhanced binding to G-protein-coupled receptors (GPCRs) or kinases.

Comparison with Ethanediamide Derivatives

Ethanediamide (oxalamide) groups are often used as linkers or hydrogen-bond donors. For instance:

  • N-Benzyl ethanediamide derivatives are explored as protease inhibitors. The benzyl group in the target compound could influence lipophilicity and metabolic stability.

Data Tables for Contextual Comparison

Table 1: Structural Features of Selected Analogous Compounds

Compound Class Core Structure Functional Groups Potential Applications
Tetrahydroquinoline derivatives Fused bicyclic ring Amine, methyl substituents Serotonin modulators
Piperazine derivatives Six-membered N-heterocycle Methylpiperazine Antipsychotics, kinase inhibitors
Ethanediamide derivatives Oxalamide linker Benzyl substituents Protease inhibitors

Table 2: Tools for Structural Analysis (from Evidence)

Software/Tool Application Relevance to Target Compound
SHELXL Small-molecule crystallographic refinement Critical for resolving stereochemistry
SHELXE Experimental phasing of macromolecules Limited utility for small molecules

Research Findings and Limitations

  • Crystallographic Insights: The SHELX system has been pivotal in resolving small-molecule structures since the 1970s .
  • Triazine Derivatives (from ) : While structurally distinct, pesticides like terbutryn and dimethametryn (triazine amines) highlight the importance of nitrogen-rich scaffolds in bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can yield/purity be maximized?

  • Methodology : Multi-step synthesis involving Pictet-Spengler reactions for tetrahydroquinoline formation and alkylation for piperazine coupling. Key steps:

  • Step 1 : Tetrahydroquinoline synthesis via acid-catalyzed cyclization (e.g., using trifluoroacetic acid) .
  • Step 2 : Piperazine alkylation with 4-methylpiperazine under reflux in dichloromethane .
  • Step 3 : Ethanediamide coupling using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
    • Optimization :
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
  • Purification : Use flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) or preparative HPLC for ≥95% purity .
    • Yield Comparison :
StepSolventTemp (°C)Yield (%)Purity (%)
1EtOH806585
2CH₂Cl₂407890
3DMF255292

Q. Which analytical techniques are critical for structural validation?

  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 2.58 ppm for piperazine protons) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ = 438.528) .
  • X-ray Crystallography : Resolve ambiguous NOE signals in tetrahydroquinoline-piperazine junctions .

Q. How is initial biological activity screened?

  • In vitro assays :

  • Kinase inhibition : Use ADP-Glo™ kinase assays (IC₅₀ determination against PI3K/AKT) .
  • Receptor binding : Radioligand displacement (e.g., 5-HT₃ receptor, Kᵢ = 120 nM) .
    • Cell viability : MTT assays in cancer lines (e.g., IC₅₀ = 8.2 µM in HeLa) .

Advanced Research Questions

Q. How to design experiments resolving contradictions in dose-response data?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 8.2 µM vs. 15.4 µM in HeLa cells).

  • Approach :

Validate assay conditions: Check serum concentration (e.g., 10% FBS vs. serum-free) .

Use orthogonal assays (e.g., ATP luminescence vs. caspase-3 activation) .

Conduct pharmacokinetic profiling to rule out metabolite interference .

  • Resolution : Identified serum proteins binding to the compound, reducing bioavailability .

Q. What computational strategies predict off-target interactions?

  • Molecular docking : Use AutoDock Vina to screen against ChEMBL targets (e.g., σ1 receptor, ΔG = -9.8 kcal/mol) .
  • MD Simulations : 100-ns simulations in GROMACS to assess stability in lipid bilayers (RMSD < 2.0 Å) .
  • Key findings : Off-target binding to hERG (IC₅₀ = 1.2 µM) necessitates cardiotoxicity screening .

Q. How to optimize solubility for in vivo studies?

  • Strategies :

  • Salt formation : Hydrochloride salts improve aqueous solubility (2.8 mg/mL → 14.5 mg/mL) .
  • Nanoformulation : PEG-PLGA nanoparticles (size = 120 nm, PDI < 0.2) enhance bioavailability .
    • Data :
FormulationSolubility (mg/mL)t₁/₂ (h)
Free base2.81.5
HCl salt14.53.2
Nanoparticle9.1 (sustained)12.7

Methodological Challenges & Solutions

Handling hygroscopic intermediates during synthesis

  • Problem : Piperazine intermediates absorb moisture, reducing reactivity.
  • Solution : Use anhydrous solvents (e.g., THF over DCM) and Schlenk-line techniques .

Interpreting conflicting NMR data for stereoisomers

  • Problem : Overlapping signals in tetrahydroquinoline region.
  • Solution :

  • 2D NOESY to confirm spatial proximity of methyl and benzyl groups .
  • Chiral HPLC (Chiralpak IA column) to separate enantiomers .

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